molecular formula C4H10N2O2S B2456422 3-Methylazetidine-1-sulfonamide CAS No. 1418112-83-0

3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422
CAS No.: 1418112-83-0
M. Wt: 150.2
InChI Key: AVSGFRVSZZIUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylazetidine-1-sulfonamide: is a chemical compound with the molecular formula C4H10N2O2S and a molecular weight of 150.2 g/mol It is characterized by the presence of a sulfonamide group attached to a 3-methylazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-1-sulfonamide typically involves the hydrogenation of a precursor compound. One common method involves the use of palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas . The reaction is carried out in ethanol under a pressure of 3.00 bar for 16 hours . The crude product is then purified using flash silica chromatography with a solvent mixture of ethyl acetate and dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methylazetidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Nucleophiles like and can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-Methylazetidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylazetidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the synthesis of folic acid in bacteria by acting as a competitive antagonist of p-aminobenzoic acid (PABA) . This inhibition disrupts the production of DNA, thereby exerting antibacterial effects. The compound’s unique structure allows it to bind effectively to its targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Uniqueness: 3-Methylazetidine-1-sulfonamide stands out due to its specific combination of a 3-methylazetidine ring and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methylazetidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSGFRVSZZIUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.